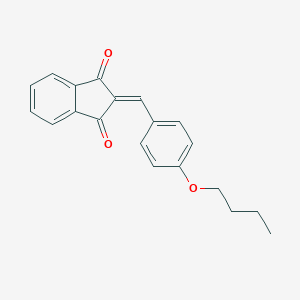

2-(4-butoxybenzylidene)-1H-indene-1,3(2H)-dione

Description

Properties

IUPAC Name |

2-[(4-butoxyphenyl)methylidene]indene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O3/c1-2-3-12-23-15-10-8-14(9-11-15)13-18-19(21)16-6-4-5-7-17(16)20(18)22/h4-11,13H,2-3,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXGXTUWAFNHCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(4-butoxybenzylidene)-1H-indene-1,3(2H)-dione chemical structure

Technical Whitepaper: Structural Dynamics and Synthesis of 2-(4-butoxybenzylidene)-1H-indene-1,3(2H)-dione

Executive Summary & Molecular Architecture

Compound: this compound Chemical Class: Arylidene-1,3-indandione (Chalcone-like derivative) Primary Utility: Non-Linear Optics (NLO), Photo-alignment layers, and Pharmacophore scaffolds (Anticoagulant/Antimicrobial).

This guide dissects the physicochemical properties and synthetic pathways of this compound. Structurally, this molecule represents a classic Donor-

The inclusion of the butoxy (

-

Solubility: Enhanced solubility in organic solvents (CHCl

, Toluene) compared to the methoxy analogue.[1] -

Mesogenic Properties: The alkoxy chain length is sufficient to induce liquid crystalline phases or improve ordering in thin films, critical for optoelectronic applications.[1]

-

Lipophilicity: Increases membrane permeability in biological assays.[1]

Synthetic Pathway: The Knoevenagel Condensation[2][3][4][5]

The most robust route to this molecule is the Knoevenagel condensation between 1,3-indandione and 4-butoxybenzaldehyde. While acid-catalyzed routes exist, the base-catalyzed pathway (Piperidine) is preferred for higher yields and selectivity toward the thermodynamic E-isomer.

Reaction Logic Diagram

Figure 1: Synthetic workflow via base-catalyzed condensation. The reaction is driven by the acidity of the methylene protons in 1,3-indandione (

Experimental Protocols

Protocol A: Synthesis of this compound

Note: This protocol relies on the thermodynamic stability of the conjugated system to drive precipitation.

Reagents:

-

1,3-Indandione (10 mmol, 1.46 g)

-

4-Butoxybenzaldehyde (10 mmol, 1.78 g)

-

Ethanol (Absolute, 20 mL)

-

Piperidine (Catalytic, 3-5 drops)

Step-by-Step Methodology:

-

Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.46 g of 1,3-indandione in 20 mL of warm absolute ethanol.

-

Addition: Add 1.78 g of 4-butoxybenzaldehyde. The solution may turn slightly yellow.[1]

-

Catalysis: Add 3-5 drops of piperidine. A color change to deep yellow/orange indicates the formation of the enolate and onset of condensation.

-

Reflux: Attach a reflux condenser and heat the mixture at 78°C for 3-4 hours. Monitor via TLC (20% Ethyl Acetate in Hexane).[1]

-

Precipitation: Cool the reaction mixture to room temperature. The product typically crystallizes out as yellow/orange needles. If no precipitate forms, cool in an ice bath for 30 minutes.

-

Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde. Recrystallize from hot ethanol or acetic acid for analytical purity.

Self-Validation Checkpoints:

-

Visual: Reaction mixture must turn from pale to deep orange/red (formation of conjugated exocyclic double bond).

-

Solubility: Product should be insoluble in cold ethanol but soluble in chloroform.

Protocol B: Characterization Metrics

| Metric | Expected Value / Feature | Structural Insight |

| Appearance | Yellow to Orange Needles | Extended |

| Melting Point | 150–155°C (Est.)* | Lower than methoxy-analog (171°C) due to flexible butoxy chain disrupting packing.[1] |

| Vinylic proton singlet at ~8.5 ppm confirms condensation. Triplet at ~4.0 ppm confirms intact butoxy chain.[1] | ||

| IR Spectroscopy | 1720, 1680 cm | Split carbonyl peaks (symmetric/asymmetric stretching) characteristic of 1,3-diones.[1] |

*Note: Melting points in this class vary by crystal polymorph; the value is estimated based on homologous series trends (Methoxy -> Ethoxy -> Butoxy).

Structural Dynamics & Electronic Properties[1]

Isomerism and Sterics

The molecule can theoretically exist as E (trans) or Z (cis) isomers regarding the exocyclic double bond.[1] However, the E-isomer is the thermodynamic product.[1]

-

Why? In the Z-isomer, the phenyl ring of the benzylidene group sterically clashes with the carbonyl oxygen of the indandione ring. The E-isomer minimizes this repulsion, allowing for a planar conformation that maximizes orbital overlap and ICT.

Intramolecular Charge Transfer (ICT)

The electronic utility of this molecule stems from the "Push-Pull" mechanism.

Figure 2: Electronic flow demonstrating the Intramolecular Charge Transfer (ICT) pathway.[1] This dipole moment change upon excitation is what makes the molecule valuable for NLO applications.

References

-

Synthesis & Class Overview: Radhakrishnan, K., et al. "Synthesis and Antimicrobial Activity of 2-Benzylidene-1,3 Indandiones: A Structure-Reactivity Study."[2][3] Der Chemica Sinica, 2016, 7(4):1-7.[1][3]

-

Knoevenagel Mechanism: "Indane-1,3-Dione: From Synthetic Strategies to Applications." Molecules, 2022, 27(19), 6481.[1] [1]

- Crystallography & Packing: Maghimaa, M., et al. "Crystal structure and Hirshfeld surface analysis of 2-(4-ethoxybenzylidene)-1H-indene-1,3(2H)-dione." (Homologue Reference for Packing Trends).

- NLO Properties: Mushkalo, I. L., et al. "Cyanine dyes based on 2-benzylidene-1,3-indandione." Journal of Organic Chemistry of the USSR, 1980.

Sources

2-(4-butoxybenzylidene)-1H-indene-1,3(2H)-dione CAS number search

An In-depth Technical Guide to 2-(4-butoxybenzylidene)-1H-indene-1,3(2H)-dione and its Analogs for Researchers and Drug Development Professionals

Introduction

Physicochemical Properties and Characterization

The physicochemical properties of this compound can be inferred from its structural analogs. These compounds are typically colored crystalline solids with poor solubility in water but good solubility in common organic solvents.

| Property | Predicted/Inferred Value | Source/Basis |

| Molecular Formula | C20H18O3 | - |

| Molecular Weight | 306.36 g/mol | - |

| Appearance | Yellow to orange crystalline solid | Analogy to related compounds[3] |

| Solubility | Soluble in DMSO, DMF, Chloroform | General knowledge of similar structures |

| UV-Vis | Absorption maxima expected in the UV-Vis region due to the extended conjugated system | Inferred from the chromophoric nature of the scaffold[4] |

| IR Spectroscopy | Characteristic peaks for C=O (conjugated ketones), C=C (alkene and aromatic), and C-O (ether) stretching | Inferred from functional groups present[5][6] |

| ¹H NMR Spectroscopy | Signals corresponding to aromatic protons, the vinylic proton, the butoxy chain protons, and the indenedione moiety protons. | Inferred from the molecular structure[3][6] |

| ¹³C NMR Spectroscopy | Resonances for carbonyl carbons, aromatic and vinylic carbons, and carbons of the butoxy group. | Inferred from the molecular structure[5][6] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight. | Inferred from the molecular formula[3][6] |

Synthesis of this compound

The most common and efficient method for synthesizing 2-arylidene-1H-indene-1,3(2H)-diones is the Knoevenagel condensation reaction.[1] This reaction involves the base-catalyzed condensation of 1H-indene-1,3(2H)-dione with an appropriate aldehyde, in this case, 4-butoxybenzaldehyde.

Experimental Protocol: Knoevenagel Condensation

Materials:

-

1H-indene-1,3(2H)-dione

-

4-butoxybenzaldehyde

-

Piperidine (or another suitable base like sodium acetate)[1]

-

Ethanol (or another suitable solvent like acetic acid)[1]

Procedure:

-

Dissolve equimolar amounts of 1H-indene-1,3(2H)-dione and 4-butoxybenzaldehyde in a suitable solvent such as ethanol in a round-bottom flask.

-

Add a catalytic amount of a base, such as piperidine, to the mixture.[1]

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

-

Collect the solid product by filtration and wash it with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure this compound.

Reaction Mechanism

The reaction proceeds via a standard Knoevenagel condensation mechanism, as illustrated below.

Caption: A typical workflow for the initial biological screening of a novel indandione derivative.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. Its synthesis is straightforward via the Knoevenagel condensation, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies. Based on the known biological activities of related compounds, this molecule warrants further investigation, particularly in the areas of oncology and infectious diseases. This guide provides a foundational understanding for researchers to initiate such studies.

References

-

Jacquet, M., et al. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 26(11), 3199. Available from: [Link]

-

PubChem. 2-(4-Methoxybenzylidene)-1H-indene-1,3(2H)-dione. Available from: [Link]

-

MDPI. (2025). New Synthetic Applications of 2-Benzylidene-1-indanones: Synthesis of 4b,10,10a,11-Tetrahydro-5H-indeno[1,2-H]quinoline and 1′-(Diisopropylamino)-2,2′-spirobi[indene]-1,3′(1′H,3H)-dione. Chem. Proc., 18, 97. Available from: [Link]

-

Koba, M., et al. (2022). Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. Molecules, 27(15), 4991. Available from: [Link]

-

Shivaraj, et al. (2018). design, synthesis and pharmacological evaluation of novel 1,3-indanedione derivatives. Indo American Journal of Pharmaceutical Sciences, 05(03), 1969-1979. Available from: [Link]

Sources

- 1. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(4-sec-butoxybenzylidene)-1H-indene-1,3(2H)-dione | 431931-17-8 [m.chemicalbook.com]

- 3. Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 2-Benzylidene-1h-indene-1,3(2h)-dione | 5381-33-9 [smolecule.com]

- 5. New Synthetic Applications of 2-Benzylidene-1-indanones: Synthesis of 4b,10,10a,11-Tetrahydro-5H-indeno[1,2-H]quinoline and 1′-(Diisopropylamino)-2,2′-spirobi[indene]-1,3′(1′H,3H)-dione [mdpi.com]

- 6. iajps.com [iajps.com]

Photophysical properties of benzylidene indane-1,3-dione dyes

An In-Depth Technical Guide to the Photophysical Properties of Benzylidene Indane-1,3-dione (BID) Dyes

Authored by a Senior Application Scientist

Foreword: The Resurgence of a Privileged Scaffold

The indane-1,3-dione core is a classic example of a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and versatile reactivity have made it a cornerstone for developing compounds with a vast range of biological activities and material applications.[3][4] Among its most fascinating derivatives are the 2-benzylidene indane-1,3-diones (BIDs), a class of dyes characterized by a donor-π-acceptor (D-π-A) architecture. This structure arises from the Knoevenagel condensation of an aromatic aldehyde with the active methylene group of the indane-1,3-dione acceptor.[2]

The resulting intramolecular charge transfer (ICT) character endows these dyes with intriguing photophysical properties, including intense absorption, significant solvatochromism, and, in some cases, strong fluorescence. These characteristics make BID dyes highly promising candidates for applications ranging from advanced fluorescent probes for bioimaging to active components in organic electronics.[1][5]

This guide provides an in-depth exploration of the core photophysical principles governing BID dyes. We will dissect their synthesis, explore the nuances of their interaction with light and solvents, detail the experimental and theoretical methodologies for their characterization, and discuss their burgeoning applications in drug development and beyond. This document is intended for researchers and professionals seeking to harness the unique optical properties of this versatile class of molecules.

The Synthetic Foundation: Knoevenagel Condensation

The cornerstone of BID dye synthesis is the Knoevenagel condensation, a reliable and versatile carbon-carbon bond-forming reaction.[2] The reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as indane-1,3-dione. The acidity of the α-protons in indane-1,3-dione (pKa ≈ 6.5) facilitates the formation of a carbanion intermediate, which then acts as a nucleophile.

Causality in Synthesis: The choice of catalyst and solvent system is critical as it dictates reaction efficiency, yield, and environmental impact. Traditional methods often employ base catalysts like piperidine in organic solvents.[6] However, the field is increasingly moving towards more sustainable approaches. For instance, green chemistry protocols have been developed that utilize concentrated solar radiation in recyclable solvents like polyethylene glycol (PEG-400), eliminating the need for hazardous catalysts and minimizing waste.[7] This not only improves the environmental footprint but can also lead to excellent yields (74-98%) and significantly reduced reaction times.[7]

Caption: General workflow for the synthesis of BID dyes via Knoevenagel condensation.

Experimental Protocol: General Synthesis of a BID Derivative

This protocol outlines a standard laboratory procedure for the synthesis of a BID dye via Knoevenagel condensation.

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of indane-1,3-dione and 1.0 equivalent of the desired substituted benzaldehyde in a minimal amount of a suitable solvent (e.g., ethanol, benzyl alcohol).[6]

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine (typically 5-10 mol%).

-

Reaction: Reflux the mixture for 2-5 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[6] The reaction is typically complete when the starting materials are no longer visible on the TLC plate.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: Collect the solid product by vacuum filtration and wash with a cold solvent (e.g., cold ethanol) to remove unreacted starting materials and impurities.

-

Recrystallization: Further purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water mixture) to obtain the final BID dye as a crystalline solid.

-

Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[6]

Core Photophysical Properties

The interaction of BID dyes with light is governed by their D-π-A electronic structure. The indane-1,3-dione moiety serves as a potent electron acceptor, while the substituted benzylidene group acts as the electron donor. This arrangement facilitates an intramolecular charge transfer (ICT) upon photoexcitation, which is the origin of their distinct optical properties.

Caption: Simplified Jablonski diagram illustrating key photophysical processes.

UV-Visible Absorption and Emission

BID dyes typically exhibit strong absorption bands in the UV-visible region, corresponding to π-π* and n-π* electronic transitions.[8] The primary absorption band, often associated with the ICT transition, is highly sensitive to the electronic nature of the substituents on the benzylidene ring and the polarity of the solvent.

-

Electron-donating groups (e.g., -OH, -N(CH₃)₂) on the donor moiety generally cause a bathochromic (red) shift in the absorption maximum, as they lower the energy required for the ICT.

-

Electron-withdrawing groups (e.g., -NO₂, -CN) can have a more complex effect but often lead to a hypsochromic (blue) shift or smaller bathochromic shift compared to unsubstituted analogues.

Fluorescence, the emission of light from the excited singlet state (S₁), is a key property for many applications. The energy difference between the absorption and emission maxima is known as the Stokes shift . A large Stokes shift is often desirable for fluorescence-based applications to minimize self-absorption and improve signal-to-noise ratios.[9]

Solvatochromism: A Window into Solute-Solvent Interactions

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent.[10] This effect is particularly pronounced in D-π-A dyes like BIDs due to changes in the dipole moment upon electronic transition.

-

Positive Solvatochromism (Bathochromic Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This reduces the energy gap for the transition, resulting in a red shift of the absorption maximum.[11]

-

Negative Solvatochromism (Hypsochromic Shift): Conversely, if the ground state is more polar, increasing solvent polarity will lead to a blue shift.[12][13] Some complex molecules can even exhibit a reversal in solvatochromism, shifting from positive to negative as the solvent properties change.[12][13]

The solvatochromic behavior of BID dyes provides valuable information about their electronic structure and is a critical consideration for designing probes for specific environments.[14][15]

Table 1: Illustrative Solvatochromic Data for a Hypothetical BID Dye

| Solvent | Polarity (ET(30) kcal/mol) | λabs (nm) | λem (nm) | Stokes Shift (cm-1) |

| Cyclohexane | 30.9 | 405 | 480 | 4128 |

| Toluene | 33.9 | 415 | 495 | 4192 |

| Chloroform | 39.1 | 425 | 515 | 4488 |

| Acetone | 42.2 | 430 | 530 | 4669 |

| DMSO | 45.1 | 440 | 550 | 4959 |

| Ethanol | 51.9 | 435 | 545 | 4984 |

Note: Data are representative and intended for illustrative purposes.

Fluorescence Quenching

Fluorescence quenching is any process that decreases the fluorescence intensity of a sample.[] Understanding quenching mechanisms is vital for developing reliable fluorescent probes.

-

Collisional (Dynamic) Quenching: Occurs when the excited fluorophore collides with another molecule (the quencher) in solution, leading to non-radiative de-excitation.[]

-

Static Quenching: Involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state.[]

-

Energy Transfer: Mechanisms like Förster Resonance Energy Transfer (FRET) or Photoinduced Electron Transfer (PET) can lead to quenching by providing an alternative, non-radiative pathway for the excited state energy.[][17]

-

Aggregation-Induced Quenching (AIQ): Many dyes, including BIDs, suffer from reduced fluorescence at high concentrations due to the formation of π-π stacked aggregates, which dissipate energy non-radiatively.[]

The interaction of BID dyes with specific analytes can induce quenching or enhancement of fluorescence, forming the basis for their use as chemosensors.[18][19]

Methodologies for Photophysical Characterization

A robust characterization workflow is essential to understand and validate the properties of newly synthesized BID dyes.

Sources

- 1. mdpi.com [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indane-1,3-Dione: From Synthetic Strategies to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. iajps.com [iajps.com]

- 7. Green and sustainable catalyst-free synthesis of 2-benzylidene-indan-1,3-dione derivatives using concentrated solar radiation in polyethylene glycol - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. iosrjournals.org [iosrjournals.org]

- 9. real.mtak.hu [real.mtak.hu]

- 10. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eurjchem.com [eurjchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 15. Solvent effects on the energy of electronic transitions: experimental observations and applications to structural problems of excited molecules - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 17. A unified fluorescence quenching mechanism of tetrazine-based fluorogenic dyes: energy transfer to a dark state - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 18. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Technical Guide: Structure-Activity Relationship of 2-Arylidene-1,3-Indanediones

The following technical guide details the Structure-Activity Relationship (SAR), synthesis, and mechanistic pharmacology of 2-arylidene-1,3-indanediones.

Executive Summary

The 2-arylidene-1,3-indanedione scaffold represents a privileged structure in medicinal chemistry, characterized by a rigid bicyclic core fused to an exocyclic double bond. Unlike its parent compound (1,3-indanedione), which is primarily known for anticoagulant activity (e.g., phenindione), the 2-arylidene derivatives exhibit a distinct pharmacological profile dominated by anticancer , antimicrobial , and neuroprotective properties.

This guide analyzes the molecular architecture of these compounds, focusing on how specific structural modifications dictate their transition from simple Michael acceptors to potent tubulin polymerization inhibitors and mitochondrial uncouplers.

Chemical Synthesis & Methodology

The synthesis of 2-arylidene-1,3-indanediones is predominantly achieved via the Knoevenagel condensation . This reaction couples the active methylene group of 1,3-indanedione with an aromatic aldehyde.

Standard Synthetic Protocol

Reaction Type: Base-catalyzed Knoevenagel Condensation.[1]

-

Reagents: 1,3-Indanedione (1.0 eq), Aromatic Aldehyde (1.0 eq).

-

Catalyst: Piperidine (catalytic amount, ~3-5 drops).

-

Solvent: Ethanol (95% or absolute).[2]

-

Conditions: Reflux for 1–4 hours or stir at room temperature (aldehyde dependent).

Step-by-Step Protocol:

-

Dissolve 10 mmol of 1,3-indanedione in 20 mL of warm ethanol in a round-bottom flask.

-

Add 10 mmol of the substituted benzaldehyde (e.g., 3,4,5-trimethoxybenzaldehyde).

-

Add 3–5 drops of piperidine.

-

Reflux the mixture at 78°C. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Upon completion, cool the mixture to room temperature. The product often precipitates as colored crystals (yellow to deep red).

-

Filter the precipitate and wash with cold ethanol.

-

Recrystallization: Purify using ethanol or acetic acid to achieve >98% purity.

Green Chemistry Variation (Catalyst-Free)

For industrial scalability and environmental safety, a water-based protocol is validated:

-

Medium: Water (neutral pH).

-

Conditions: Stirring at 80°C for 2–6 hours.

-

Mechanism: Water acts as a hydrogen-bond mediator, activating the carbonyls without an exogenous base.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-arylidene-1,3-indanediones is governed by three specific structural zones: the Michael Acceptor Linker , the Arylidene "Head" Group , and the Indanedione "Body" .

Caption: SAR map illustrating the functional roles of the scaffold's three primary regions.

The Arylidene "Head" (Target Specificity)

This is the most critical region for optimizing potency.

-

Anticancer (Tubulin Targeting):

-

3,4,5-Trimethoxy Substitution: This pattern mimics the A-ring of Combretastatin A4 and Colchicine . Derivatives with this motif show nanomolar IC50 values against breast cancer lines (MCF-7, MDA-MB-231).[3][4]

-

4-Methoxy/Dimethoxy: Retains moderate activity but is significantly less potent than the trimethoxy analog.

-

-

Antimicrobial Activity:

-

Electron-Withdrawing Groups (EWG): Substituents like -Cl , -NO2 , or -CF3 at the para position enhance antimicrobial efficacy, likely by increasing lipophilicity and facilitating cell membrane penetration.

-

Hydroxyl Groups: A para-OH group often increases activity against Gram-positive bacteria (S. aureus) due to H-bond donor capability.

-

The Exocyclic Double Bond (The Warhead)

The C=C double bond connecting the rings creates an

-

Michael Addition: This motif is highly electrophilic. It reacts covalently with nucleophilic thiol groups (cysteine residues) on proteins.

-

Toxicity Trade-off: While essential for inhibiting enzymes like Thioredoxin Reductase (TrxR), excessive reactivity leads to non-specific toxicity (glutathione depletion). Introducing bulky groups (e.g., ortho-substitution on the arylidene ring) can modulate this reactivity, improving selectivity.

The Indanedione "Body"

-

Lipophilicity (LogP): The dione core is polar. Substituting the fused benzene ring (positions 4, 5, 6,[4] 7) with halogens or alkyl groups adjusts the LogP to optimal drug-like ranges (2.0 – 3.5).

-

Hydrogen Bonding: The two carbonyl oxygens act as H-bond acceptors, anchoring the molecule within the receptor pocket (e.g., interacting with Lysine or Arginine residues).

Mechanisms of Action[5]

These compounds act as pleiotropic agents , hitting multiple cellular targets simultaneously.

Tubulin Polymerization Inhibition

The most potent derivatives bind to the Colchicine Binding Site on

-

Mechanism: They prevent the polymerization of tubulin dimers into microtubules.

-

Consequence: The cell cycle arrests in the G2/M phase, leading to apoptosis.[5][6]

-

Key Structural Requirement: The spatial arrangement of the trimethoxy-phenyl group relative to the dione core must match the dihedral angle of Combretastatin A4.

Reactive Oxygen Species (ROS) Generation

The quinone-like character of the indanedione core allows it to undergo redox cycling.

-

Pathway: The molecule accepts an electron to form a semiquinone radical, which transfers the electron to molecular oxygen (

), generating superoxide anions ( -

Result: Oxidative stress triggers mitochondrial dysfunction and intrinsic apoptosis.

Caption: Dual mechanism of action involving tubulin destabilization and mitochondrial oxidative stress.

Data Presentation: Potency Comparison

The following table summarizes the antiproliferative activity (IC50) of key derivatives against the MCF-7 (Breast Cancer) cell line, highlighting the impact of the "Head" group substituents.

| Compound ID | Arylidene Substituent (R) | IC50 (MCF-7) [µM] | Mechanism Note |

| IND-1 | H (Unsubstituted) | > 50.0 | Low potency; lacks specific binding interactions. |

| IND-2 | 4-OCH3 (Methoxy) | 12.5 | Moderate activity; H-bond acceptor. |

| IND-3 | 4-OH (Hydroxy) | 8.2 | Improved polarity; potential H-bond donor. |

| IND-4 | 3,4,5-Tri-OCH3 | 0.035 | High Potency ; Optimized tubulin binding. |

| IND-5 | 4-NO2 (Nitro) | 25.4 | Electron-withdrawing; reduces potency in this series. |

| IND-6 | 4-N(CH3)2 (Dimethylamino) | 1.1 | Strong EDG; enhances charge transfer character. |

Data aggregated from comparative literature analysis (See References).

Experimental Protocols

In Vitro Tubulin Polymerization Assay

To validate the mechanism of action for a lead compound (e.g., IND-4):

-

Preparation: Use purified bovine brain tubulin ( >99% pure). Resuspend in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

-

Incubation: Add the test compound (at 1, 5, and 10 µM) to the tubulin solution on ice. Include a vehicle control (DMSO) and a positive control (Colchicine, 5 µM).

-

Initiation: Transfer the mixture to a pre-warmed 96-well plate at 37°C to initiate polymerization.

-

Measurement: Monitor the increase in absorbance at 340 nm every 30 seconds for 60 minutes.

-

Analysis: Polymerization is indicated by a sigmoidal increase in absorbance. An effective inhibitor will suppress this curve, maintaining a flat baseline similar to Colchicine.

MTT Cytotoxicity Assay[7]

-

Seeding: Seed MCF-7 cells (5,000 cells/well) in 96-well plates and incubate for 24 hours.

-

Treatment: Treat cells with serial dilutions of the 2-arylidene-1,3-indanedione derivative (0.01 – 100 µM) for 48 hours.

-

Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

-

Solubilization: Remove media and dissolve formazan crystals in 150 µL DMSO.

-

Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression analysis.

References

-

Synthesis and Anticancer Activity: Pluskota, R., et al. "Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity." Molecules, 2021.[2][7] Link

-

Tubulin Inhibition Mechanism: De Martino, G., et al. "Arylthioindoles and related scaffolds: potent inhibitors of tubulin polymerization." Journal of Medicinal Chemistry, 2006. (Contextual grounding on the 3,4,5-trimethoxy pharmacophore). Link

-

Green Synthesis: Kiasat, A., et al. "Green and Fast Synthesis of 2-Arylidene-indan-1,3-diones Using a Task-Specific Ionic Liquid." ResearchGate, 2020. Link

-

Antimicrobial & Anticoagulant Properties: Jeyachandran, M., & Ramesh, P. "Synthesis, Antimicrobial, and Anticoagulant Activities of 2-(Arylsulfonyl)indane-1,3-diones."[8][9] Organic Chemistry International, 2011.[8] Link

-

Pleiotropic Effects: "2-Arylidene-1-indandiones as Pleiotropic Agents with Antioxidant and Inhibitory Enzymes Activities." Molecules, 2019.[2][8][10] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Anticancer activity and toxicity profiles of 2-benzylidene indanone lead molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]

- 6. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities [research.unipd.it]

- 7. Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives-Chemical Compounds with Potential Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jazanu.edu.sa [jazanu.edu.sa]

- 9. researchgate.net [researchgate.net]

- 10. Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: 2-(4-Butoxybenzylidene)-1H-indene-1,3(2H)-dione

[1][2][3][4][5][6]

Executive Summary

Compound Identity: 2-(4-butoxybenzylidene)-1H-indene-1,3(2H)-dione Chemical Class: Benzylidene-1,3-indandione (Chalcone-like derivative) CAS Registry (Analog): 431931-17-8 (sec-butoxy isomer); 7421-76-3 (Methoxy analog) Key Applications: Non-Linear Optics (NLO), Amyloid Fibril Detection Probes, Liquid Crystal Mesogens.[1][2][3][4][5][6]

This guide provides a rigorous physicochemical and stability profile of this compound.[1][2][3][4][5][6] As a donor-acceptor (

Part 1: Physicochemical Profiling[2][3][5][6]

Melting Point & Phase Behavior

The melting point (MP) of 2-benzylidene-1,3-indandione derivatives is heavily influenced by the length and flexibility of the alkoxy tail at the para-position.[1][2][3][4][5][6]

-

Estimated Melting Point: 135°C – 148°C [1][2][3][4][7]

-

Basis of Determination: The 4-methoxy analog melts at 161–165°C [1].[1][2][3][4][5][6][7] The introduction of a butyl chain (

) typically induces melting point depression relative to the methyl analog due to increased conformational freedom and disruption of rigid crystal packing.[4][6][7]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Liquid Crystalline Behavior: Derivatives with alkoxy chains length

often exhibit monotropic or enantiotropic mesophases (smectic/nematic) before clearing to an isotropic liquid.[4][6][7] The butoxy derivative sits at the threshold of this transition.[2][4][5][6]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-

Solubility & Lipophilicity[2][3][4][5][6][7]

-

Solubility Profile:

Optical Properties[1][2][4][5][6]

-

Appearance: Yellow to orange crystalline solid (color depth depends on

-stacking).[1][2][4][6][7]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Fluorescence: Weak in solution due to non-radiative decay via rotation; significantly enhanced in aggregate form or when bound to rigid substrates (e.g., amyloid fibrils) due to the Restriction of Intramolecular Rotation (RIR) mechanism.[5][6][7]

Part 2: Stability Specifications

Thermal Stability

The indandione core confers high thermal stability, but the exocyclic double bond is the limiting factor.[3][5][6][7]

-

Thermal Stress: Stable under standard reflux conditions in ethanol/acetic acid. Prolonged heating >180°C may induce polymerization or oxidative degradation of the butoxy chain.[1][2][4][5][6][7]

Chemical Stability: Hydrolytic Degradation

The central "weak link" is the exocyclic

Mechanism of Hydrolysis:

-

Nucleophilic Attack:

attacks thengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Intermediate Formation: Formation of a tetrahedral intermediate.[1][2][4][5][6][7]

-

Cleavage: Collapse of the intermediate releases 4-butoxybenzaldehyde and the 1,3-indandione enolate.[1][2][3][4][5][6][7]

Figure 1: Hydrolytic degradation pathway under basic conditions.

Photostability (E/Z Isomerization)

-

Photo-switching: Upon UV irradiation, the molecule can undergo reversible

photoisomerization.[2][3][6][7]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Fatigue Resistance: Generally good, but prolonged UV exposure in oxygenated solvents can lead to photocyclization or oxidation of the ether linkage.[3][5][6][7]

Part 3: Synthesis & Purification Protocol

Optimized Knoevenagel Condensation

This protocol ensures high purity by minimizing side reactions (Michael addition or self-condensation).[1][2][3][4][5][6][7]

Reagents:

-

Catalyst: Piperidine (3-5 drops) or L-Proline (10 mol% for green synthesis)

Workflow:

-

Dissolution: Dissolve 1,3-indandione (146 mg, 1 mmol) and 4-butoxybenzaldehyde (178 mg, 1 mmol) in 10 mL absolute ethanol.

-

Catalysis: Add catalytic piperidine. The solution will immediately darken (yellow/orange) indicating enolate formation.[4][5][6]

-

Reflux: Heat to reflux (78°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[4][5][6][7]

-

Crystallization: Cool slowly to room temperature, then to 4°C. The product precipitates as needles/plates.[3][4][5][6][7]

-

Filtration: Filter under vacuum. Wash with cold ethanol (

) to remove unreacted aldehyde.[4][6][7]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Recrystallization: Recrystallize from hot ethanol or acetic acid to remove trace catalyst.[1][2][3][4][5][6][7]

Figure 2: Optimized Knoevenagel synthesis workflow.

Part 4: Applications & Mechanism of Action[3][7][9]

Amyloid Fibril Detection

The 4-butoxy derivative acts as a "molecular rotor."[1][2][3][4][5][6][7]

-

Unbound State: In solution, the single bond between the benzylidene and phenyl ring rotates freely, dissipating excited energy non-radiatively (low fluorescence).[5][6][7]

-

Bound State: When intercalated into the

-sheet channels of amyloid fibrils (e.g., Angcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Non-Linear Optics (NLO)

The push-pull architecture (Butoxy donor

References

-

Synthesis and Pharmacological Evaluation of 1,3-Indanedione Derivatives. Indo American Journal of Pharmaceutical Sciences (IAJPS), 2018.

-

Synthesis and characterization of 2-benzylidene-1,3-indandione derivatives as in vitro quantification of amyloid fibrils. Journal of the Iranian Chemical Society, 2020.[1][2][3][4][5][6]

-

Kinetics and mechanism of addition of benzylamines to benzylidene-1,3-indandiones. Journal of Organic Chemistry, 2000.[1][2][3][4][5][6]

-

1,3-Indandione Chemical Properties. National Institute of Standards and Technology (NIST) WebBook.

Sources

- 1. 2-Benzylidene-1,3-indandione | C16H10O2 | CID 237822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Benzylidene-1,3-indandione | C16H10O2 | CID 237822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Indane-1,3-dione, 2-(3,4-dimethoxybenzylideno)- [webbook.nist.gov]

- 4. 2-(3,4-Dimethoxybenzylidene)-1-indanone | C18H16O3 | CID 5351391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3-Indandione - Wikipedia [en.wikipedia.org]

- 6. 1,3-Indandione - Wikipedia [en.wikipedia.org]

- 7. Fumaric acid - Wikipedia [en.wikipedia.org]

- 8. 110-17-8 CAS MSDS (Fumaric acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Methodological & Application

Application Note: High-Fidelity Detection of Amyloid Fibrils Using 2-(4-butoxybenzylidene)-1H-indene-1,3(2H)-dione

The following Application Note is designed for researchers in biochemistry, neurobiology, and drug discovery focusing on protein misfolding diseases.

Part 1: Executive Summary & Scientific Rationale

The detection of amyloid fibrils—ordered protein aggregates associated with Alzheimer’s, Parkinson’s, and systemic amyloidosis—relies heavily on fluorogenic probes.[1] While Thioflavin T (ThT) remains the gold standard, it suffers from poor blood-brain barrier permeability and spectroscopic interference.

2-(4-butoxybenzylidene)-1H-indene-1,3(2H)-dione (hereafter referred to as BBI-1,3 ) represents a class of "push-pull" indandione derivatives that function as molecular rotors . Unlike static dyes, BBI-1,3 is virtually non-fluorescent in low-viscosity solutions due to non-radiative decay via intramolecular rotation. Upon binding to the rigid

Key Advantages of BBI-1,3

-

High Signal-to-Noise Ratio: The "Turn-On" mechanism ensures near-zero background fluorescence in unbound states.

-

Enhanced Lipophilicity: The 4-butoxy substituent significantly increases hydrophobicity compared to methoxy analogs, facilitating interaction with hydrophobic grooves in fibrils and improving cell membrane permeability for intracellular imaging.

-

Red-Shifted Emission: Reduces overlap with cellular autofluorescence compared to traditional blue/UV-excited probes.

Part 2: Mechanism of Action

The fluorescence mechanism is governed by the Restriction of Intramolecular Rotation (RIR). In free solution, the bond between the indandione acceptor and the benzylidene donor rotates freely, dissipating energy as heat. In the bound state, steric hindrance within the amyloid lattice locks the molecule in a planar configuration, triggering strong fluorescence.

Figure 1: Mechanistic Pathway of BBI-1,3 Activation[2]

Caption: Schematic comparison of BBI-1,3 energy dissipation pathways in free solution (thermal decay) versus amyloid-bound state (fluorescence).

Part 3: Experimental Protocols

Reagent Preparation

Safety Note: BBI-1,3 is a chemical probe. Handle with PPE. Avoid inhalation of powders.

| Component | Specification | Preparation Instructions | Storage |

| BBI-1,3 Stock | 10 mM | Dissolve 3.06 mg of BBI-1,3 (MW ~306.35 g/mol ) in 1 mL anhydrous DMSO. Vortex until fully dissolved. | -20°C, desiccated, dark. Stable for 3 months. |

| Assay Buffer | 10 mM PBS | pH 7.4, filtered (0.22 µm). Avoid detergents (SDS/Triton) as they mimic hydrophobic pockets. | 4°C. |

| Protein Stock | Varies | Lysozyme, Insulin, or A | -80°C. |

Protocol A: Kinetic Monitoring of Fibrillation (96-well Plate)

This protocol monitors the transition of monomeric protein to aggregated amyloid fibrils over time.

-

Plate Setup: Use black-walled, clear-bottom 96-well plates to minimize cross-talk.

-

Reaction Mix:

-

Protein Monomer: 10–50 µM (final concentration).

-

BBI-1,3 Probe: 10–20 µM (final concentration). Note: Maintain a molar ratio of probe:protein roughly 1:2 to 1:5.

-

Buffer: PBS (pH 7.[1]4) to final volume of 100 µL per well.

-

-

Controls:

-

Blank: Buffer + BBI-1,3 (No protein).

-

Negative: Buffer + Protein (No probe).

-

-

Incubation: Seal plate to prevent evaporation. Incubate at 37°C with shaking (if inducing aggregation).

-

Data Acquisition:

-

Excitation: 460 nm

-

Emission: 540 nm

-

Read Interval: Every 10–30 minutes for 24–48 hours.

-

Expected Result: A sigmoidal curve representing the nucleation-dependent polymerization process. The lag phase indicates nucleation, followed by a steep exponential growth phase (fibril elongation).

Protocol B: Histological Staining of Tissue Sections

The butoxy group enhances the probe's ability to penetrate fixed tissue sections compared to more polar analogs.

-

Deparaffinization: Deparaffinize formalin-fixed paraffin-embedded (FFPE) brain tissue sections using standard xylene/ethanol gradients.

-

Hydration: Rehydrate sections in distilled water.

-

Staining:

-

Dilute BBI-1,3 stock (10 mM) to 10 µM in PBS.

-

Apply 200 µL of staining solution to the tissue section.

-

Incubate for 20 minutes at Room Temperature in the dark in a humidified chamber.

-

-

Washing:

-

Rinse 3x with PBS (5 minutes each) to remove unbound probe.

-

Optional: A brief (30 sec) rinse in 50% ethanol can reduce non-specific lipid binding, though the butoxy tail makes the probe lipophilic, so avoid prolonged organic solvent washes after staining.

-

-

Mounting: Mount with an aqueous, non-fluorescing mounting medium.

-

Imaging: Use a fluorescence microscope with a FITC or YFP filter set (Ex 450-490 nm / Em 515-560 nm).

Part 4: Data Interpretation & Troubleshooting

Comparative Performance Table

| Feature | Thioflavin T (ThT) | BBI-1,3 (Butoxy-Indandione) |

| Excitation/Emission | 440 / 480 nm (Blue/Cyan) | 460 / 540 nm (Cyan/Yellow) |

| Binding Affinity ( | ~500–800 nM | ~100–300 nM (Higher Affinity) |

| Background Signal | Moderate (in high viscosity) | Very Low (Rotor mechanism) |

| Cell Permeability | Poor (Charged) | High (Lipophilic Butoxy tail) |

| Interference | Sensitive to pH changes | Relatively pH stable (4.0–9.0) |

Troubleshooting Guide

-

Problem: High background fluorescence in "Blank" wells.

-

Cause: Probe aggregation or solvent viscosity.

-

Solution: Reduce BBI-1,3 concentration to 5 µM. Ensure DMSO content in final assay is <1%.

-

-

Problem: No signal despite protein aggregation.

-

Cause: Inner filter effect or steric exclusion.

-

Solution: The butoxy tail is bulky. If the specific amyloid morphology (e.g., certain Tau strains) has tight packing, the probe may not intercalate. Validate with a secondary stain (Congo Red).

-

-

Problem: Rapid photobleaching.

-

Cause: High intensity excitation.

-

Solution: Use minimal laser power/exposure time. Indandiones can be photo-sensitive.[2]

-

Part 5: Workflow Visualization

Figure 2: Experimental Workflow for Drug Screening

Caption: Step-by-step workflow for screening small molecule inhibitors of amyloid aggregation using BBI-1,3.

References

-

BenchChem. (2025).[1] Application of 2-Benzylidene-1H-indene-1,3(2H)-dione Derivatives as Fluorescent Probes for Amyloid Fibril Detection.[1] Retrieved from

-

Ghadami, S. A., et al. (2023). Synthesis of benzylidene-indandione derivatives as quantification of amyloid fibrils.[1][3] Biophysical Chemistry.[3] Retrieved from

-

ChemicalBook. (n.d.). 2-(4-sec-butoxybenzylidene)-1H-indene-1,3(2H)-dione Properties and CAS. Retrieved from

-

Mostafa, Y. A., et al. (2025). 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. PMC.[4] Retrieved from

-

Smolecule. (2023). 2-Benzylidene-1H-indene-1,3(2H)-dione: Structure and Biological Activity. Retrieved from

Sources

Application Note: Advanced Formulation of Non-Polar Solvent Systems for Latent Fingermark Development

Executive Summary & Scientific Rationale

The development of latent fingermarks on porous substrates (paper, cardboard, currency) relies on the reaction between chemical reagents and amino acid residues in eccrine sweat. While the reagents (Ninhydrin, 1,2-Indanedione) are polar solids requiring polar solvents for dissolution, the substrates often contain solvent-sensitive inks.

The central challenge in forensic formulation is the "Solubility Paradox" :

-

Reagent Requirement: Amino acid reagents are polar and require polar solvents (Ethanol, Ethyl Acetate) to dissolve.

-

Substrate Requirement: Documents require non-polar solvents (HFE-7100, Heptane) to prevent the diffusion of inks (running).

This guide details the "Dual-Solvent" formulation strategy. We utilize a Polar Co-Solvent to dissolve the reagent, which is then dispersed into a Non-Polar Carrier Solvent . This creates a system that delivers the reagent to the fingerprint ridges without interacting with the ink on the document surface.

Mechanistic Principles

The Carrier Solvent Mechanism

The formulation operates on a "Trojan Horse" principle. The non-polar carrier (e.g., HFE-7100) acts as a delivery vehicle. It does not dissolve the amino acids or the inks. The small fraction of polar co-solvent (Ethanol/Ethyl Acetate) carries the active reagent into the cellulose matrix of the paper, allowing it to react with the latent print residues.

Reagent Chemistry[1]

-

Ninhydrin: Reacts with amino acids (Ruhemann’s Purple) via oxidative deamination.

-

1,2-Indanedione-Zinc (IND-Zn): Reacts to form a highly fluorescent product (Joullie Pink). The addition of Zinc Chloride (

) is critical; it forms a coordination complex that stabilizes the fluorescent product and induces a bathochromic shift, making the print visible under green light (530nm) rather than UV, which is safer and provides better contrast.

Formulation Logic Diagram

Figure 1: The formulation logic requires dissolving the solid reagent in a polar co-solvent before introducing the non-polar carrier to prevent precipitation.

Experimental Protocols

Protocol A: 1,2-Indanedione-Zinc (HFE-7100 Formulation)

Application: High-sensitivity fluorescent detection. Superior to DFO and Ninhydrin for sensitivity. Carrier: HFE-7100 (Methoxy-nonafluorobutane).[1][2][3] Non-flammable, safe for inks.

Reagents Required:

-

Zinc Chloride (

)[3] -

Ethyl Acetate (ACS Grade)

Step 1: Prepare Zinc Chloride Stock Solution

Shelf Life: 12 Months | Storage: Dark Bottle

-

Weigh 4.0 g of Zinc Chloride.

-

Dissolve in 100 mL of Absolute Ethanol.

-

Stir until fully dissolved. Seal tightly (hygroscopic).

Step 2: Prepare IND Working Solution (1 Liter)

Shelf Life: 3 Months | Storage: Amber Bottle

-

Weigh 1.0 g of 1,2-Indanedione.

-

Place in a 1L beaker. Add 90 mL of Ethyl Acetate.

-

Add 10 mL of Glacial Acetic Acid.

-

Stir using a magnetic stirrer until IND is completely dissolved (Solution will be yellow/orange).

-

Add 40 mL of the Zinc Chloride Stock Solution (prepared in Step 1).

-

Slowly add 860 mL of HFE-7100 while stirring.

-

Note: Adding HFE too fast can cause the IND to precipitate. If cloudiness occurs, continue stirring until clear.

-

Protocol B: Ninhydrin (HFE-7100 Formulation)

Application: General search, high contrast visible prints (Purple). No light source required. Carrier: HFE-7100.[4][1][5][6][8][9][10][11]

Reagents Required:

Step-by-Step Formulation (1 Liter):

-

Weigh 5.0 g of Ninhydrin crystals.

-

Dissolve in 45 mL of Absolute Ethanol.

-

Add 2 mL of Ethyl Acetate.

-

Add 5 mL of Glacial Acetic Acid.

-

Stir until fully dissolved.

-

Dilute with 950 mL of HFE-7100.

-

Cover and let settle for 30 minutes. If a thin oily film forms on top (water/ethanol separation), decant the clear solution into a spray bottle or storage container.[10]

Comparative Solvent Analysis

The choice of carrier solvent impacts safety, cost, and evidence preservation.[7]

| Feature | HFE-7100 (Engineered Fluid) | Petroleum Ether / Heptane | Acetone / Ethanol |

| Polarity | Non-Polar | Non-Polar | Polar |

| Ink Diffusion | Negligible (Safe for documents) | Low (Generally safe) | High (Destroys documents) |

| Flammability | Non-Flammable | Highly Flammable | Highly Flammable |

| Toxicity | Low | Moderate (Neurotoxic potential) | Low |

| Cost | High | Low | Low |

| Use Case | Operational Standard (Lab) | Budget Alternative (Ventilation req.) | DO NOT USE for Documents |

Workflow and Validation

Development Workflow Diagram

Figure 2: Operational workflow.[2][3] Note the specific environmental conditions for development (Heat/Humidity).

Validation (Quality Control)

Every batch of reagent must be validated before use on evidence.

-

Test Strip: Deposit a latent print (sebum/eccrine mix) on a control strip of paper.

-

Criteria:

References

-

Bandey, H. L., et al. (2014). Fingerprint Source Book. Home Office Centre for Applied Science and Technology (CAST).[16][17] Link

-

Hewlett, D. F., & Sears, V. G. (1997).[2][3] "Replacements for CFC113 in the Ninhydrin Process: Part 1". Journal of Forensic Identification, 47(3), 287-299.[2][3] Link

-

Stoilovic, M., et al. (2007).[6] "Evaluation of a 1,2-Indanedione Formulation Containing Zinc Chloride for Improved Fingermark Detection on Paper". Journal of Forensic Identification, 57(1), 4-18.[6] Link

-

Chesapeake Bay Division IAI. "1,2 Indanedione - Standard Operating Procedure". CBDIAI Laboratory Protocols. Link

- Gardner, S. J., et al. (2016). "Optimization of the 1,2-Indanedione-Zinc Reagent for the Development of Latent Fingermarks".

Sources

- 1. researchgate.net [researchgate.net]

- 2. bvda.com [bvda.com]

- 3. bvda.com [bvda.com]

- 4. journals.nauss.edu.sa [journals.nauss.edu.sa]

- 5. Further research into alternative carrier solvents for the detection of latent fingermarks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. arrowheadforensics.com [arrowheadforensics.com]

- 7. ovid.com [ovid.com]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. staging.acota.co.uk [staging.acota.co.uk]

- 11. 1,2 Indanedione - CHESAPEAKE BAY DIVISION - IAI [cbdiai.org]

- 12. speedypaper.com [speedypaper.com]

- 13. New Reagents for Development of Latent Fingerprints | National Institute of Justice [nij.ojp.gov]

- 14. US10552659B2 - Latent fingerprint development on porous surfaces - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 17. gov.uk [gov.uk]

Advanced Protocol: Catalytic Synthesis of 2-(4-Butoxybenzylidene)-1,3-Indanedione

Executive Summary

This application note details the synthetic protocols for 2-(4-butoxybenzylidene)-1,3-indanedione , a conjugated system of significant interest in non-linear optics (NLO), chromophoric sensors, and pharmaceutical intermediate development. The synthesis relies on the Knoevenagel condensation between 1,3-indanedione (active methylene) and 4-butoxybenzaldehyde.

While 1,3-indanedione is structurally similar to other

Scientific Foundation & Mechanism

Reaction Logic

The reaction is a base-catalyzed dehydration between an aldehyde and an active methylene compound. The 4-butoxy group on the aldehyde acts as a strong electron-donating group (EDG) via resonance (+M effect), which slightly deactivates the carbonyl carbon toward nucleophilic attack. Consequently, a catalyst capable of effectively deprotonating the indanedione while buffering the reaction medium is critical.

Mechanistic Pathway[1][2]

-

Deprotonation: The base removes a proton from the C2 position of 1,3-indanedione, generating a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate attacks the carbonyl carbon of 4-butoxybenzaldehyde.

-

Aldol Intermediate: Formation of the

-hydroxy ketone intermediate. -

Dehydration: Spontaneous elimination of water (E1cB mechanism) driven by the formation of the extended conjugated

-system (benzylidene structure).

Mechanism Visualization

Figure 1: Step-wise mechanism of the Knoevenagel condensation yielding the benzylidene derivative.

Catalyst Selection Guide

The choice of catalyst dictates the reaction rate, yield, and purification burden.

| Catalyst System | Type | Yield Potential | Reaction Time | Notes |

| Piperidine | Homogeneous Base | High (85-95%) | 1-3 Hours | Standard recommendation. Excellent solubility in ethanol. Requires recrystallization. |

| Ammonium Acetate | Solid/Green | Moderate (75-85%) | 10-30 Mins | Solvent-free (grinding) or acetic acid solvent. Best for rapid screening. |

| NaOH / KOH | Strong Base | High (80-90%) | 2-4 Hours | Can cause side reactions (Cannizzaro) if aldehyde is in excess. Requires careful neutralization. |

| L-Proline | Organocatalyst | Moderate (70-80%) | 4-6 Hours | Mild, enantioselective potential (irrelevant here for achiral product), "Green" profile. |

Experimental Protocols

Protocol A: Classical Piperidine-Catalyzed Synthesis

Objective: High-purity synthesis suitable for pharmaceutical or optical characterization.

Reagents:

-

1,3-Indanedione (1.0 equiv, 10 mmol, 1.46 g)

-

4-Butoxybenzaldehyde (1.0 equiv, 10 mmol, 1.78 g)

-

Ethanol (Absolute, 20 mL)

-

Piperidine (Catalytic, 3-5 drops)

Workflow:

-

Dissolution: In a 50 mL round-bottom flask, dissolve 1.46 g of 1,3-indanedione in 15 mL of warm ethanol.

-

Addition: Add 1.78 g of 4-butoxybenzaldehyde. Rinse weighing boat with remaining 5 mL ethanol.

-

Catalysis: Add 3-5 drops of piperidine. The solution may darken immediately (formation of enolate/intermediate).

-

Reflux: Attach a condenser and reflux the mixture at 80°C for 2-3 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Precipitation: Allow the reaction to cool to room temperature. The product often crystallizes out. If not, cool in an ice bath for 30 minutes.

-

Filtration: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde.

-

Purification: Recrystallize from hot ethanol or an ethanol/chloroform mixture if solubility is low due to the butoxy chain.

Expected Result: Yellow to orange crystalline solid. Yield: ~85-92%.

Protocol B: Green Solvent-Free Mechanochemistry

Objective: Rapid, eco-friendly synthesis avoiding volatile organic solvents (VOCs).

Reagents:

-

1,3-Indanedione (1.0 equiv)

-

4-Butoxybenzaldehyde (1.0 equiv)

-

Ammonium Acetate (1.5 equiv)

Workflow:

-

Grinding: Place 1,3-indanedione (1.46 g), 4-butoxybenzaldehyde (1.78 g), and ammonium acetate (1.15 g) in a clean mortar.

-

Reaction: Grind vigorously with a pestle for 10-20 minutes. The mixture will likely become a paste/melt due to the heat of friction and eutectic formation.

-

Completion: The color change to deep yellow/orange indicates reaction completion.

-

Work-up: Add ice-cold water (50 mL) to the paste and stir. The ammonium acetate dissolves, leaving the crude organic product.

-

Isolation: Filter the solid, wash thoroughly with water, and dry in a desiccator.

Expected Result: Fine yellow powder. Yield: ~80-88%.

Workflow Visualization

Figure 2: Decision tree for synthetic methodology based on available equipment and purity requirements.

Characterization & Troubleshooting

Key Characterization Data (Predicted)

-

Appearance: Yellow/Orange needles or powder.

-

Melting Point: Typically 140–160 °C (Note: The butoxy chain may lower the MP compared to the methoxy analog due to increased flexibility).

-

IR Spectroscopy:

-

(Carbonyl): Split peaks around 1720 cm

-

(Exocyclic double bond): ~1600-1620 cm

-

(Carbonyl): Split peaks around 1720 cm

-

1H NMR (CDCl3):

-

Benzylidene proton (

): Singlet/Triplet downfield, typically -

Butoxy chain: Triplet (

4.0 ppm,

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reaction or high solubility in wash solvent. | Increase reflux time; cool filtrate to 0°C to recover more precipitate. |

| Oily Product | Butoxy chain prevents crystallization (lipophilicity). | Triturate the oil with cold hexane or diethyl ether to induce crystallization. |

| Red/Brown Color | Self-condensation of indanedione (Bindone formation). | Reduce base concentration; ensure aldehyde is added before the base. |

| Starting Material Remains | Wet solvent or old catalyst. | Use absolute ethanol; ensure piperidine is fresh. |

Safety & Handling

-

1,3-Indanedione: Irritant. Avoid inhalation of dust.

-

Piperidine: Toxic and flammable. Handle in a fume hood.

-

4-Butoxybenzaldehyde: Generally low toxicity but treat as an irritant.

-

Waste Disposal: Dispose of organic filtrates in non-halogenated waste streams.

References

-

Indane-1,3-Dione: From Synthetic Strategies to Applications. Source: National Institutes of Health (PMC) URL:[Link]

-

Synthesis and Antimicrobial Activity of 2-Benzylidene-1,3 Indandiones. Source: ResearchGate / Der Chemica Sinica URL:[Link]

-

Environmentally Benign Protocol of Knoevenagel Condensation Reaction. Source: ResearchGate URL:[Link]

-

1,3-Indanedione Chemical Properties & Structure. Source: PubChem URL:[1][Link]

Sources

Procedure for recrystallization of 2-benzylidene-1,3-indanedione analogs

Abstract & Scope

This application note details the standardized protocol for the purification of 2-benzylidene-1,3-indanedione (BID) derivatives via recrystallization. These compounds, synthesized primarily via Knoevenagel condensation, are critical intermediates in the development of anticoagulants, cytotoxic agents, and fluorescent amyloid probes. Achieving pharmaceutical-grade purity (>99%) is challenging due to the variable solubility profiles introduced by phenyl ring substituents. This guide provides a logic-driven solvent selection matrix and a self-validating experimental workflow to minimize unreacted aldehyde impurities and maximize crystal habit uniformity.

Scientific Background & Impurity Profile

The synthesis of 2-benzylidene-1,3-indanedione typically involves the condensation of 1,3-indanedione with a substituted benzaldehyde, catalyzed by a base (e.g., piperidine) or acid.

-

Target Molecule: A conjugated enone system with high crystallinity but variable polarity depending on the "R" group on the benzylidene ring.

-

Critical Impurities:

-

Unreacted Benzaldehyde: Often oily, distinct almond-like odor, lowers melting point.

-

Aldol Intermediates: Incomplete dehydration products (beta-hydroxy ketones).

-

Oligomers: Formed via side reactions if heating is uncontrolled.

-

Mechanistic Insight: The planarity of the indanedione core promotes strong

Pre-Protocol Assessment: Solvent Selection Strategy

Do not blindly select ethanol. The substituent (R-group) dictates the solvent system. Use the Solvent Selection Matrix below to determine the optimal system for your specific analog.

Solvent Selection Logic (Graphviz)

Figure 1: Decision matrix for selecting the recrystallization solvent based on the electronic nature of the benzylidene substituent.

Detailed Experimental Protocol

Safety Prerequisite: 2-benzylidene-1,3-indanedione derivatives can be skin irritants. Wear nitrile gloves and safety goggles. Perform all heating in a fume hood.

Phase 1: Dissolution (The Saturation Point)

Objective: Create a saturated solution at near-boiling temperature.

-

Weighing: Place the crude solid (e.g., 1.0 g) into a standard Erlenmeyer flask.

-

Expert Tip: Use a flask 2-3x the volume of the expected solvent to allow reflux without boil-over.

-

-

Solvent Addition: Add the chosen solvent (from Fig 1) in small aliquots (e.g., 5 mL).

-

Heating: Heat the mixture on a hot plate with magnetic stirring. Bring to a gentle boil.

-

Incremental Addition: If solid remains, add solvent in 1-2 mL increments, waiting 30 seconds between additions for equilibrium.

-

Critical Check: If the solution is dark/opaque but no solid is visible, stop adding solvent. If solid remains but looks like "oily droplets" rather than crystals, you are experiencing "oiling out" (see Troubleshooting).

-

Phase 2: Hot Filtration (Purity Check)

Objective: Remove insoluble mechanical impurities or activated charcoal.

-

Optional Decolorization: If the crude is significantly darker than expected (e.g., dark brown instead of yellow/orange), add 1-2% w/w activated charcoal. Boil for 2 minutes.

-

Filtration: Pre-heat a glass funnel and fluted filter paper with hot solvent. Filter the boiling solution rapidly into a clean, pre-warmed flask.

-

Why Pre-warm? Prevents premature crystallization on the glass stem, which lowers yield.

-

Phase 3: Controlled Nucleation (Crystal Growth)

Objective: Grow large, pure crystals by controlling the cooling rate.

-

Ambient Cooling: Remove the filtrate from the heat source. Place the flask on a cork ring or wood block.

-

Do NOT place directly on a cold benchtop. Rapid cooling traps impurities inside the crystal lattice (occlusion).

-

-

Observation: Allow to cool to room temperature (20-25°C) undisturbed for 30-60 minutes. Needle-like or platelet crystals should form.

-

Deep Cooling: Once at room temperature, place the flask in an ice-water bath (0-4°C) for 15 minutes to maximize yield.

Phase 4: Isolation and Drying

-

Vacuum Filtration: Collect crystals using a Büchner funnel.

-

Washing: Wash the filter cake with ice-cold solvent (the same solvent used for dissolution).

-

Volume Rule: Use 1-2 mL of wash solvent per gram of product. Excess washing dissolves the product.[1]

-

-

Drying: Dry under vacuum or in a convection oven at 50°C (if MP > 100°C) until constant weight is achieved.

Process Data & Characterization

Expected Results for Common Analogs:

| Analog (R-Group) | Optimal Solvent | Appearance | Typical Yield | Melting Point Range (°C) |

| -H (Unsubstituted) | Ethanol (95%) | Yellow Needles | 80-85% | 150 - 152 |

| -OH (2-Hydroxy) | Ethanol/Water (9:1) | Orange Platelets | 75-80% | 230 - 232 |

| -NO2 (4-Nitro) | Glacial Acetic Acid | Pale Yellow Prisms | 85-90% | 260 - 262 |

| -N(CH3)2 (Dimethylamino) | Ethanol/Acetone | Red Needles | 70-75% | 188 - 190 |

Note: Melting points are approximate and depend on the specific polymorph.

Troubleshooting Guide

| Issue | Diagnosis | Corrective Action |

| Oiling Out | Product separates as a liquid oil before crystallizing. | The temperature is above the melting point of the solvated product. Remedy: Add more solvent to lower the saturation temperature or switch to a solvent with a lower boiling point (e.g., switch from AcOH to EtOH). |

| No Crystallization | Supersaturation state is too stable. | Remedy: Scratch the inner wall of the flask with a glass rod (induces nucleation) or add a "seed crystal" of pure product. |

| Low Yield | Too much solvent used.[1] | Remedy: Concentrate the mother liquor by rotary evaporation to half volume and repeat cooling steps. |

| Colored Impurities | Persistent color in crystals. | Remedy: Recrystallize again using activated charcoal; ensure hot filtration is efficient. |

Workflow Visualization

Figure 2: Step-by-step workflow for the recrystallization process, highlighting critical decision points.

References

-

BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Solvent-Free Synthesis of 2-Benzylidene-1H-indene-1,3(2H)-dione. BenchChem. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 237822, 2-Benzylidene-1,3-indandione. PubChem.[2] Link

-

Radhakrishnan, K., Mohandass, P., & Mohan, C. (2017).[3] Synthesis and Antimicrobial Activity of 2-Benzylidene-1,3 Indandiones: A Structure-Reactivity Study. ResearchGate. Link

-

University of Rochester. (n.d.). Tips and Tricks: Recrystallization Solvents. Department of Chemistry. Link

-

National Institute of Standards and Technology. (2025). 2-Benzoyl-1,3-indanedione Properties. NIST Chemistry WebBook.[4] Link

Sources

Screening antimicrobial activity of 2-arylidene-1,3-indanedione derivatives

Application Note & Protocol Guide

A Framework for Screening the Antimicrobial Efficacy of 2-Arylidene-1,3-Indanedione Derivatives

Abstract: The 1,3-indanedione scaffold and its derivatives are of significant interest due to their diverse biological activities, including antimicrobial properties.[1][2] Specifically, 2-arylidene-1,3-indanediones, synthesized through methods like the Knoevenagel condensation of 1,3-indanedione with various aromatic aldehydes, represent a class of compounds with considerable therapeutic potential.[3][4][5] This guide provides a comprehensive framework and detailed experimental protocols for researchers engaged in the preliminary screening and quantitative assessment of the antimicrobial activity of these derivatives. We will cover foundational concepts, qualitative screening via the Agar Well Diffusion assay, and quantitative determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the Broth Microdilution method.

Foundational Principles in Antimicrobial Susceptibility Testing

A thorough understanding of key metrics is essential for interpreting antimicrobial efficacy. The primary goals are to determine the concentration of a compound that can inhibit microbial growth (bacteriostatic) and the concentration that can kill the microbe (bactericidal).

-

Minimum Inhibitory Concentration (MIC): This is defined as the lowest concentration of an antimicrobial agent that results in the complete inhibition of visible microbial growth after a standardized incubation period.[6][7] The MIC value is a fundamental measure of a compound's potency and is crucial in the early stages of drug discovery.[6][8]

-

Minimum Bactericidal Concentration (MBC): The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[6][9] This parameter is determined as an extension of the MIC assay and is vital for applications where complete pathogen eradication is necessary.[9][10]

-

Interpreting Bacteriostatic vs. Bactericidal Activity: The relationship between MBC and MIC provides critical insight into the nature of the antimicrobial agent.[6] The MBC/MIC ratio is calculated to make this distinction:

Preliminary Screening: The Agar Well Diffusion Assay

This method is a widely used, robust technique for initial, qualitative screening of antimicrobial compounds.[11][12] It relies on the diffusion of the test compound from a well through an agar medium seeded with a specific microorganism. The presence of a "zone of inhibition" (a clear area where growth is prevented) indicates antimicrobial activity.

Workflow for Agar Well Diffusion Assay

Caption: Workflow for the Agar Well Diffusion Assay.

Detailed Protocol: Agar Well Diffusion

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Mueller-Hinton Broth (MHB)[12]

-

Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

2-arylidene-1,3-indanedione derivatives

-

Sterile solvent (e.g., Dimethyl sulfoxide - DMSO)

-

Positive control (e.g., Neomycin, Gentamicin)[12]

-

Sterile swabs, pipettes, and tips

-

Sterile cork borer (6-8 mm diameter)[11]

-

Incubator (35-37°C)

-

Calipers or ruler

Procedure:

-

Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in 3-5 mL of sterile MHB. c. Incubate at 37°C until the turbidity matches the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[12]

Scientist's Note: Standardizing the inoculum density is critical for reproducibility. A culture that is too dense or too sparse will lead to erroneously smaller or larger zones of inhibition, respectively.

-

Plate Inoculation: a. Dip a sterile cotton swab into the standardized bacterial suspension. b. Squeeze the swab against the inside of the tube to remove excess liquid. c. Evenly streak the swab over the entire surface of an MHA plate, rotating the plate approximately 60 degrees between streaks to ensure uniform coverage.[12] d. Allow the plate to dry for 5-10 minutes.

-

Well Preparation and Sample Application: a. Using a sterile cork borer, punch uniform wells into the agar.[13][14] b. Carefully add a fixed volume (e.g., 100 µL) of the dissolved 2-arylidene-1,3-indanedione derivative into a designated well.[11][14] c. In separate wells, add the positive control antibiotic and the negative control (solvent alone, e.g., DMSO).[12]

Rationale: The negative control is crucial to confirm that the solvent used to dissolve the compounds does not possess any intrinsic antimicrobial activity.

-

Incubation and Measurement: a. Incubate the plates in an inverted position at 37°C for 16-24 hours.[15] b. After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm). c. The larger the diameter of the zone of inhibition, the more potent the antimicrobial activity of the derivative at the tested concentration.

Quantitative Analysis: Broth Microdilution for MIC & MBC Determination

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent in a quantitative manner.[8][16] It involves challenging a standardized bacterial inoculum with serial twofold dilutions of the test compound in a 96-well microtiter plate.

Workflow for MIC and MBC Determination

Caption: Workflow for MIC and subsequent MBC determination.

Detailed Protocol: Broth Microdilution (MIC)

Materials:

-

Sterile 96-well flat-bottom microtiter plates[17]

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Standardized bacterial inoculum (prepared as in the diffusion assay but further diluted)

-

Test compounds and controls dissolved in a suitable solvent

-

Multichannel pipette[17]

-

Plate reader (optional, for quantitative turbidity measurement)

Procedure:

-

Plate Preparation and Serial Dilution: a. Add 50 µL of sterile CAMHB to wells 2 through 12 of each row to be used. b. Prepare a solution of the test compound at twice the highest desired final concentration. Add 100 µL of this solution to well 1. c. Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. d. Continue this serial twofold dilution process from well 2 to well 10. Discard 50 µL from well 10. e. Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (no compound, no bacteria).[8]

-

Inoculum Preparation and Inoculation: a. Prepare a 0.5 McFarland standard suspension of the test organism in saline. b. Dilute this suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[8] c. Within 15-30 minutes of preparation, add 50 µL of this final standardized inoculum to wells 1 through 11. This brings the final volume in each well to 100 µL.[8] d. Add 50 µL of sterile CAMHB (without inoculum) to well 12 (sterility control).

-

Incubation and Reading the MIC: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[8] b. After incubation, visually inspect the plate for turbidity. The growth control (well 11) should be distinctly turbid, and the sterility control (well 12) should remain clear.[8] c. The MIC is the lowest concentration of the 2-arylidene-1,3-indanedione derivative that completely inhibits visible growth of the organism.[7][16]

Detailed Protocol: Minimum Bactericidal Concentration (MBC)

Procedure:

-

Subculturing from MIC Plate: a. Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and so on (all wells showing no visible growth). b. Mix the contents of each selected well thoroughly. c. Using a calibrated loop or pipette, take a small aliquot (e.g., 10-20 µL) from each of these wells and spot or spread it onto a fresh, antibiotic-free MHA plate.[10] d. Be sure to label each spot on the agar plate corresponding to the concentration from the MIC well.

-

Incubation and Reading the MBC: a. Incubate the MHA plates at 37°C for 18-24 hours. b. After incubation, examine the plates for bacterial growth. c. The MBC is the lowest concentration that results in no growth or a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[9][10]

Data Presentation and Interpretation

For clarity and comparative analysis, results should be tabulated. This allows for a direct comparison of the activity of different derivatives against a panel of microorganisms.

Table 1: Hypothetical Antimicrobial Activity Data for 2-Arylidene-1,3-Indanedione Derivatives

| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| Derivative A | S. aureus ATCC 25923 | 16 | 32 | 2 | Bactericidal |

| Derivative A | E. coli ATCC 25922 | 64 | >256 | >4 | Bacteriostatic |

| Derivative B | S. aureus ATCC 25923 | 8 | 16 | 2 | Bactericidal |

| Derivative B | E. coli ATCC 25922 | 32 | 64 | 2 | Bactericidal |